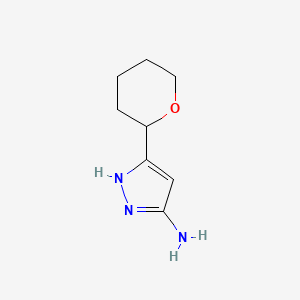![molecular formula C11H12N2O B13585841 4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one](/img/structure/B13585841.png)
4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one is a heterocyclic compound that features an imidazo[1,2-a]pyridine core This structure is significant in medicinal chemistry due to its presence in various biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one typically involves multi-component reactions. One efficient method includes the reaction between 2-aminopyridine, arylglyoxal, and 4-hydroxypyran. This cascade reaction is catalyst-free, uses green solvents, and is operationally simple, scalable, and eco-friendly . The product can be collected through simple filtration, avoiding tedious purification techniques.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and scalable reactions are likely to be applied to ensure efficient and sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or photocatalysis.
Substitution: Transition metal catalysis or radical reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical reactions can lead to various substituted imidazo[1,2-a]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. Detailed studies on its exact mechanism are still ongoing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and have comparable biological activities.
Imidazo[1,5-a]pyridines: Another class of compounds with similar pharmacological properties.
Imidazo[1,2-a]pyrazines: Known for their applications in medicinal chemistry.
Uniqueness
4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity. Its potential for diverse therapeutic applications makes it a valuable compound in drug development.
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
4-imidazo[1,2-a]pyridin-2-ylbutan-2-one |
InChI |
InChI=1S/C11H12N2O/c1-9(14)5-6-10-8-13-7-3-2-4-11(13)12-10/h2-4,7-8H,5-6H2,1H3 |
InChI-Schlüssel |
ZYLBQVJAQHKTES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC1=CN2C=CC=CC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



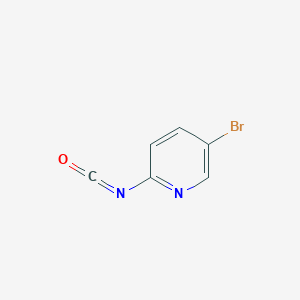
![4-[1-(Trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585788.png)

![N-(4-ethoxyphenyl)-2-(2-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}hydrazin-1-ylidene)-3-oxobutanamide](/img/structure/B13585796.png)
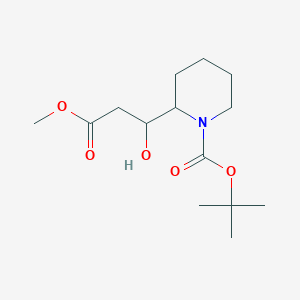
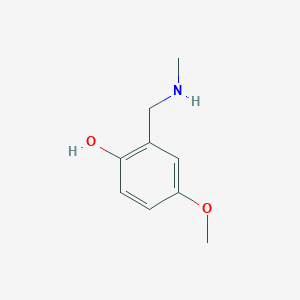
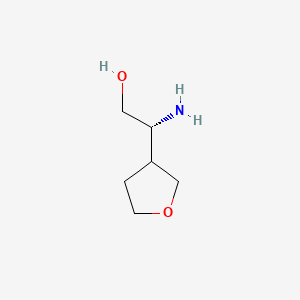

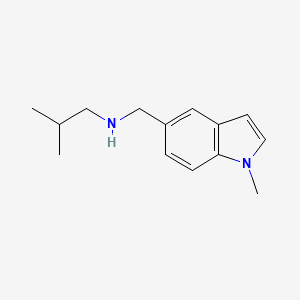
![[4-(Methoxymethyl)phenyl]hydrazine](/img/structure/B13585825.png)
